2-(4-Fluorophenoxy)-4-methoxynicotinonitrile
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Overview
Description
2-(4-Fluorophenoxy)-4-methoxynicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It features a fluorophenoxy group and a methoxy group attached to a nicotinonitrile core
Biochemical Analysis
Biochemical Properties
It’s possible that it may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 2-(4-Fluorophenoxy)-4-methoxynicotinonitrile in animal models have not been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-4-methoxynicotinonitrile typically involves the reaction of 4-fluorophenol with 4-methoxy-2-chloronicotinonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-4-methoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Fluorophenoxy)-4-methoxynicotinonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-4-methoxynicotinonitrile involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, while the methoxy group can influence its solubility and bioavailability. The nitrile group can participate in hydrogen bonding or other interactions with biological molecules, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenoxy)benzaldehyde: Similar structure but lacks the nicotinonitrile core.
4-Fluoro-2-methoxybenzonitrile: Similar functional groups but different core structure.
2-(4-Fluorophenoxy)-4-methoxybenzoic acid: Similar functional groups but different core structure.
Uniqueness
2-(4-Fluorophenoxy)-4-methoxynicotinonitrile is unique due to the combination of its fluorophenoxy and methoxy groups attached to a nicotinonitrile core. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-4-methoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2/c1-17-12-6-7-16-13(11(12)8-15)18-10-4-2-9(14)3-5-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTGWHWTYXVZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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